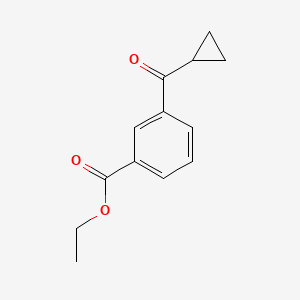

3-Carboethoxyphenyl cyclopropyl ketone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Carboethoxyphenyl cyclopropyl ketone is a chemical compound with the molecular formula C13H14O3 . It has a molecular weight of 218.25 and appears as a colorless oil .

Molecular Structure Analysis

The molecular structure of 3-Carboethoxyphenyl cyclopropyl ketone is represented by the linear formula C13H14O3 .Chemical Reactions Analysis

Cyclopropyl ketones, such as 3-Carboethoxyphenyl cyclopropyl ketone, have been shown to undergo C–C activation and cross-coupling reactions . These reactions cleave C–C bonds and enable functionalization at both carbon sites, which are powerful strategic tools in synthetic chemistry .Physical And Chemical Properties Analysis

3-Carboethoxyphenyl cyclopropyl ketone is a colorless oil . It has a molecular weight of 218.25 and a molecular formula of C13H14O3 .科学研究应用

Domino Carbocationic Rearrangement

Aryl-2-(N-methyl/benzyl-3-indolyl)cyclopropyl ketones undergo a domino carbocationic rearrangement, leading to the formation of 2-aroyl-3-aryl-1H-cyclopenta[c]carbazoles. This transformation involves electrophilic ring opening, intermolecular enol capture, electrophilic dimerization, aromatization, and intramolecular aldol condensation, resulting in three carbon-carbon bonds and a fused benzene and cyclopentene ring in a one-pot operation from simple indole precursors (Venkatesh et al., 2002).

Cycloadditions by Visible Light Photocatalysis

A method for the formal [3+2] reaction of aryl cyclopropyl ketones with olefins generates highly substituted cyclopentane ring systems, initiated by the one-electron reduction of the ketone to the radical anion using a photocatalytic system (Lu, Shen, & Yoon, 2011).

Ti-Catalyzed Radical Redox Relay

A stereoselective formal [3+2] cycloaddition of cyclopropyl ketones with radical-acceptor alkenes forms polysubstituted cyclopentane derivatives, using a chiral Ti(salen) complex. This process constructs two C-C bonds and two contiguous stereogenic centers with excellent diastereo- and enantioselectivity (Hao et al., 2018).

Gold-Catalyzed Hydration of Alkynes

The gold-catalyzed hydration of aryl cyclopropyl acetylenes leads to cyclopropyl methyl ketones, providing evidence for subtle electronic differences in metal-alkyne complexes, including Au(I or III), Ag(I), Fe(III), and Hg(II) (Velegraki & Stratakis, 2013).

未来方向

While specific future directions for 3-Carboethoxyphenyl cyclopropyl ketone are not available, cyclopropyl ketones have been studied for their potential in synthetic chemistry . Their ability to undergo C–C activation and cross-coupling reactions opens up new possibilities for their use in the synthesis of complex molecules .

属性

IUPAC Name |

ethyl 3-(cyclopropanecarbonyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-2-16-13(15)11-5-3-4-10(8-11)12(14)9-6-7-9/h3-5,8-9H,2,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUIDONJVHHDRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642490 |

Source

|

| Record name | Ethyl 3-(cyclopropanecarbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Carboethoxyphenyl cyclopropyl ketone | |

CAS RN |

878745-20-1 |

Source

|

| Record name | Ethyl 3-(cyclopropanecarbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。